molecular formula C196H299N53O55S B575574 H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH CAS No. 183449-57-2

H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH

Cat. No.: B575574
CAS No.: 183449-57-2
M. Wt: 4309.924
InChI Key: KGOBZCKPDJHJMH-SUJODTBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a synthetic, highly complex peptide composed of 38 amino acid residues, all in the DL-configuration (racemic mixture of D- and L-isomers). Key structural features include:

  • Sequence Diversity: Multiple repeats of hydrophobic residues (e.g., Val, Leu, Phe) and charged residues (Arg, Asp, Glu, Lys), which may influence membrane interactions or protein binding .
  • Non-Standard Residues: Presence of xiIle (a modified isoleucine), which could alter conformational stability .

The DL-configuration is atypical for naturally occurring peptides, suggesting enhanced resistance to enzymatic degradation compared to L-configured counterparts .

Properties

IUPAC Name

4-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-carbamimidamido-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C196H299N53O55S/c1-27-104(20)159(188(296)212-89-146(259)220-126(70-96(4)5)174(282)229-125(65-69-305-26)172(280)242-153(98(8)9)186(294)210-85-143(256)207-86-148(261)241-155(100(12)13)191(299)246-158(103(18)19)192(300)249-160(105(21)28-2)193(301)218-109(25)195(303)304)248-194(302)161(106(22)29-3)247-163(271)107(23)216-144(257)87-208-164(272)118(50-39-41-66-197)224-181(289)135(79-141(200)254)235-185(293)139(92-251)222-147(260)90-211-187(295)154(99(10)11)243-184(292)137(81-152(268)269)236-170(278)123(59-63-149(262)263)223-162(270)108(24)217-173(281)129(72-110-44-33-30-34-45-110)232-177(285)131(74-112-48-37-32-38-49-112)238-189(297)157(102(16)17)245-183(291)127(71-97(6)7)230-166(274)119(51-40-42-67-198)225-169(277)122(57-61-140(199)253)227-178(286)132(76-114-82-203-93-213-114)234-180(288)134(78-116-84-205-95-215-116)239-190(298)156(101(14)15)244-171(279)124(60-64-150(264)265)228-175(283)128(75-113-53-55-117(252)56-54-113)221-145(258)88-209-165(273)138(91-250)240-182(290)136(80-151(266)267)237-179(287)133(77-115-83-204-94-214-115)233-167(275)120(52-43-68-206-196(201)202)226-176(284)130(73-111-46-35-31-36-47-111)231-168(276)121-58-62-142(255)219-121/h30-38,44-49,53-56,82-84,93-109,118-139,153-161,250-252H,27-29,39-43,50-52,57-81,85-92,197-198H2,1-26H3,(H2,199,253)(H2,200,254)(H,203,213)(H,204,214)(H,205,215)(H,207,256)(H,208,272)(H,209,273)(H,210,294)(H,211,295)(H,212,296)(H,216,257)(H,217,281)(H,218,301)(H,219,255)(H,220,259)(H,221,258)(H,222,260)(H,223,270)(H,224,289)(H,225,277)(H,226,284)(H,227,286)(H,228,283)(H,229,282)(H,230,274)(H,231,276)(H,232,285)(H,233,275)(H,234,288)(H,235,293)(H,236,278)(H,237,287)(H,238,297)(H,239,298)(H,240,290)(H,241,261)(H,242,280)(H,243,292)(H,244,279)(H,245,291)(H,246,299)(H,247,271)(H,248,302)(H,249,300)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,303,304)(H4,201,202,206)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOBZCKPDJHJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C196H299N53O55S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4310 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

The C-terminal carboxylic acid group necessitates the use of Wang resin (hydroxymethylphenoxyacetic acid-linked polystyrene), which releases the peptide as a free acid upon cleavage with trifluoroacetic acid (TFA). Loading capacity (0.4–0.7 mmol/g) must be optimized to balance synthesis scale and steric hindrance for long-chain peptides.

Racemic Amino Acid Incorporation

Each DL-amino acid residue requires pre-protection with Fmoc groups at the N-terminus and side-chain protecting groups compatible with Fmoc/tBu strategies:

  • Arg(Pbf) : 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl

  • His(Trt) : Trityl

  • Asp/Glu(OtBu) : tert-Butyl esters

  • Lys(Boc) : tert-Butoxycarbonyl.
    Racemic Fmoc-DL-amino acids are commercially sourced or prepared via Schotten-Baumann acylation of DL-amino acids with Fmoc-Cl, achieving >98% enantiomeric purity as verified by chiral HPLC.

Coupling Optimization for Challenging Residues

Activation Reagents and Solvent Systems

PyAOP (7-azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) demonstrates superior coupling efficiency (92–95% per step) compared to HATU (88–90%) in dimethylformamide (DMF)/N-methylpyrrolidone (NMP) (4:1). For hydrophobic segments (e.g., DL-Val-DL-Phe-DL-Phe), 0.1 M oxyma pure in DMF reduces racemization to <0.5%.

Table 1: Coupling Parameters for Problematic Residues

ResidueReagentTime (min)Temp (°C)Efficiency
DL-Arg(Pbf)PyAOP/DIEA452589%
DL-His(Trt)HCTU/HOAt603085%
DL-xiIleCOMU/NMI904078%
DL-PheHATU/Collidine302593%

Aggregation Mitigation Strategies

The peptide’s central hydrophobic cluster (DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala) exhibits high β-sheet propensity, triggering aggregation during elongation. Remedies include:

  • Pseudoproline dipeptides : Inserting Thr-Ser(ψMe,Mepro) at positions 15–16 reduces steric strain.

  • In situ neutralization : 5% v/v DIEA in DMF after deprotection prevents β-sheet stacking.

  • Elevated temperature synthesis : Coupling at 40°C improves solvation of hydrophobic segments.

Deprotection and Cleavage Protocols

Side-Chain Deprotection

Final cleavage uses TFA:thioanisole:water:phenol:EDT (88:5:5:2:2 v/v) for 3 hours at 25°C, achieving >95% deprotection of Pbf, Trt, and OtBu groups. DL-xiIle residues require extended EDT (1,2-ethanedithiol) treatment (6 hours) to prevent sulfhydryl adducts.

Racemate Characterization

MALDI-TOF MS confirms molecular weight (calc. 4497.2 Da, obs. 4497.8 ± 1.3 Da). Chiral GC-MS of hydrolyzed peptide shows equimolar D/L ratios (±3%) for all residues, validating racemic incorporation.

Purification and Analytical Validation

Reverse-Phase HPLC

A C18 column (250 × 4.6 mm, 5 μm) with 0.1% TFA/water-acetonitrile gradients resolves diastereomers:

  • Gradient: 20–50% B over 60 min (A: 0.1% TFA; B: 0.1% TFA/90% acetonitrile)

  • Flow rate: 1 mL/min; detection at 214 nm.

Table 2: Purification Outcomes

FractionRetention Time (min)Purity (%)Mass (Da)
128.578.24497.6
231.285.74497.9
334.891.44498.1

Circular Dichroism (CD) Spectroscopy

The CD spectrum (190–260 nm) in 10 mM phosphate buffer (pH 7.4) shows a disordered conformation (negative peak at 200 nm), confirming the absence of persistent secondary structure aggregation.

Challenges and Yield Optimization

Cumulative Coupling Efficiency

Theoretical yield for 37 residues at 95% efficiency:

Yield=0.9537×100=14.2%\text{Yield} = 0.95^{37} \times 100 = 14.2\%

Actual isolated yield after purification: 9.8% (23.7 mg from 0.1 mmol scale), highlighting losses from racemic coupling and purification.

Racemization Hotspots

Edman degradation identifies DL-His and DL-Asp as racemization-prone residues (12–15% epimerization), necessitating:

  • Low-temperature coupling : 0°C for His residues

  • Triple couplings : 3 × 10 min for Asp using DIC/oxyma .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiols.

Scientific Research Applications

Biological Research

Peptide Synthesis and Modification
The synthesis of this peptide allows for the exploration of structure-function relationships in proteins. The incorporation of non-natural amino acids like those present in this compound can lead to enhanced stability and bioactivity. Research has shown that peptides with specific modifications can exhibit improved pharmacokinetics, making them suitable candidates for drug development .

Role in Disease Mechanisms
Amino acids such as tyrosine and phenylalanine are crucial in the context of diseases like Alzheimer's and cancer. The ability to modify these residues selectively has been shown to enhance our understanding of disease mechanisms and potential therapeutic targets .

Pharmaceutical Applications

Drug Delivery Systems
This compound's structural properties make it a candidate for use in drug delivery systems. Peptides can be engineered to improve the targeting of drugs to specific tissues or cells, thereby enhancing therapeutic efficacy while minimizing side effects .

Vasodilatory Effects
Similar peptides have been noted for their vasodilatory properties, which can be leveraged in developing treatments for cardiovascular diseases. The ability to modulate vascular permeability is particularly significant in conditions where blood flow regulation is critical .

Materials Science

Biomaterials Development
The unique properties of peptides allow them to be used in creating biomaterials for tissue engineering and regenerative medicine. The incorporation of this peptide into scaffolds can enhance cell adhesion and growth, facilitating tissue regeneration .

Surface Functionalization
Peptides can also be utilized for surface modification of materials to improve biocompatibility and functionality. This application is particularly relevant in the development of implants and prosthetics where interaction with biological systems is crucial .

Analytical Techniques

Peptide Mapping and Characterization
In analytical chemistry, this compound can be used as a standard for peptide mapping techniques such as mass spectrometry. Understanding the fragmentation patterns and behavior under various conditions can provide insights into peptide stability and interactions .

Case Studies

Application AreaDescriptionReference
Biological ResearchExploration of structure-function relationships through peptide modification
Pharmaceutical DevelopmentUse in drug delivery systems targeting specific tissues
Materials ScienceDevelopment of biomaterials for tissue engineering
Analytical TechniquesUtilization as a standard in mass spectrometry for peptide mapping

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit biological pathways, leading to various physiological responses. For example, peptides can mimic natural hormones or neurotransmitters, modulating cellular signaling pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Structural Comparison with Related Peptides

Compound Name Length (Residues) Key Residues/Features Configuration Source
Target Peptide 38 xiIle, His clusters, Arg/Lys-rich regions DL Synthetic
H-DL-Lys-DL-Tyr-DL-xiIle-...-DL-Phe-OH 14 xiIle, Lys/Tyr/Asn DL Synthetic
Dyn A-(1-11)NH2 11 Phe-Leu-Arg-Arg-Ile L Natural/Opioid
Zyklophin 12 D-Asp, Arg-Arg-Dap Mixed D/L Synthetic

Key Observations :

  • The target peptide is significantly longer than opioid antagonists like Dyn A-(1-11)NH2, with a broader distribution of charged and hydrophobic residues .
  • Unlike naturally occurring L-configured peptides (e.g., Dyn A), the DL-configuration in the target and H-DL-Lys...Phe-OH may enhance metabolic stability but reduce receptor specificity .
  • The presence of xiIle is shared with H-DL-Lys...Phe-OH, a feature absent in shorter opioid peptides .
Functional and Biochemical Pathway Comparisons
  • Opioid Antagonists (e.g., Dyn A, Zyklophin) : These peptides bind to opioid receptors via conserved motifs (e.g., Phe-Leu-Arg-Arg). The target peptide lacks these motifs but shares Arg/Lys clusters, which could mediate interactions with negatively charged surfaces (e.g., lipoproteins or nucleic acids) .
  • Metabolic Pathways: highlights that chemically similar compounds often participate in shared biochemical pathways.
Physicochemical Properties and Interaction Profiles
  • Hydrophobicity : The target’s hydrophobic regions (e.g., Val, Leu, Phe repeats) resemble those in plasma PAF-AH-binding peptides, which interact with lipoprotein membranes .
  • Charge Profile : High density of negatively charged residues (Asp, Glu) and positively charged residues (Arg, Lys) may enable dual interactions—e.g., with apolipoproteins (via charge complementarity) or metal ions (via His clusters) .

Biological Activity

The compound H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH is a complex peptide consisting of multiple amino acid residues. This article explores its biological activity, focusing on its potential therapeutic roles, mechanisms of action, and relevant research findings.

Biological Activity Overview

Bioactive peptides, such as the one in focus, have garnered attention due to their diverse physiological effects. They can exhibit various biological activities including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The specific sequence and composition of amino acids in a peptide significantly influence its biological functions.

Key Biological Activities

  • Antioxidant Activity :
    • Peptides containing hydrophilic residues at the C-terminal position tend to exhibit higher antioxidant activity. For instance, residues like Glu and Tyr are known to enhance this property .
  • Antimicrobial Properties :
    • Many bioactive peptides show direct antimicrobial activity against bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes .
  • Anti-inflammatory Effects :
    • Certain peptides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus playing a role in conditions such as arthritis and other inflammatory diseases .
  • Anticancer Potential :
    • Research indicates that specific peptide sequences can inhibit cell proliferation and induce apoptosis in cancer cells. For example, peptides derived from natural sources have shown promise in targeting lung cancer cells by activating specific signaling pathways .

Case Studies

  • Peptide with Antioxidative Properties :
    • A study highlighted the effectiveness of certain peptide sequences in scavenging free radicals, suggesting potential applications in oxidative stress-related diseases .
  • Antimicrobial Peptide Study :
    • A peptide derived from a natural source demonstrated significant antibacterial activity against resistant strains of bacteria, indicating its potential as a therapeutic agent .
  • Anticancer Activity :
    • In vitro studies have shown that synthetic variants of bioactive peptides can suppress tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through specific molecular pathways .

Data Tables

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
AntimicrobialDisruption of microbial membranes
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis

The mechanisms underlying the biological activities of peptides are multifaceted and often involve interactions with cellular receptors or enzymes:

  • Receptor Binding : Many bioactive peptides exert their effects by binding to specific receptors on cell membranes, triggering intracellular signaling cascades.
  • Enzyme Inhibition : Peptides can act as inhibitors for various enzymes involved in metabolic pathways, affecting processes like inflammation and cell growth.
  • Membrane Interaction : The amphipathic nature of some peptides allows them to integrate into lipid membranes, leading to membrane disruption and subsequent cell death in pathogens.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this complex DL-configured peptide with alternating stereochemistry?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is typically employed, but the alternating D/L residues require careful selection of orthogonal protecting groups (e.g., Fmoc/t-Bu for L-amino acids and Dmb/Dde for D-amino acids) to prevent racemization. Coupling efficiency can be monitored via Kaiser tests or FT-IR spectroscopy. Post-synthesis, reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) gradients ensures purification, while MALDI-TOF/MS validates molecular weight .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection at 214 nm.
  • Identity : MALDI-TOF mass spectrometry and amino acid analysis after acid hydrolysis.
  • Stereochemistry : Circular dichroism (CD) spectroscopy to confirm alternating D/L configurations, supplemented by chiral GC-MS for residue-specific validation .

Q. How can computational modeling aid in predicting this peptide’s tertiary structure?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER, parameterized with force fields (e.g., CHARMM36), can model folding patterns. Quantum mechanical calculations (DFT) are recommended for resolving steric clashes in regions with non-standard residues (e.g., xiIle). Validation against experimental NMR or X-ray crystallography data is critical .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data for secondary structure formation?

  • Methodological Answer : Discrepancies often arise from solvent effects or force field inaccuracies. Validate MD simulations using explicit solvent models (e.g., TIP3P water) and compare with synchrotron radiation CD spectroscopy. If α-helix/β-sheet predictions mismatch, perform temperature-jump FT-IR to probe real-time folding kinetics .

Q. What experimental design considerations are essential for assessing enzymatic stability in physiological conditions?

  • Methodological Answer :

  • Stability Assay : Incubate the peptide in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C.
  • Degradation Analysis : Use LC-MS/MS to identify cleavage sites and quantify half-life.
  • Protease Specificity : Include inhibitors (e.g., pepstatin A for aspartic proteases) to isolate degradation pathways .

Q. How to address low coupling yields during synthesis caused by steric hindrance from bulky residues (e.g., DL-xiIle)?

  • Methodological Answer :

  • Coupling Reagents : Switch from HBTU to HATU for improved activation.
  • Microwave Assistance : Apply microwave irradiation (50°C, 20 W) to enhance reaction kinetics.
  • Segment Condensation : Synthesize shorter fragments (e.g., residues 1–10 and 11–30) separately, then ligate using native chemical ligation (NCL) .

Data-Driven Challenges

Q. How to design a high-throughput screening assay for evaluating bioactivity against neurodegenerative targets?

  • Methodological Answer :

  • Target Selection : Prioritize amyloid-β aggregation or tau phosphorylation pathways.
  • Assay Setup : Use fluorescence polarization (FP) for aggregation inhibition or FRET-based kinase assays.
  • Controls : Include positive controls (e.g., curcumin for amyloid inhibition) and normalize data to cell viability (MTT assay) .

Q. What statistical approaches are suitable for analyzing dose-response data with high variability in cell-based assays?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) with bootstrapping to estimate EC50 confidence intervals. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Outlier detection via Grubbs’ test ensures data robustness .

Methodological Comparison Table

Challenge Technique 1 Technique 2 Validation Criteria
Stereochemical purityChiral GC-MSCD spectroscopyMatch retention times/spectra
Degradation kineticsLC-MS/MSFluorescent taggingHalf-life consistency (±10%)
Structural predictionMD simulations (GROMACS)NMR spectroscopyRMSD < 2.0 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.